methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
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Overview
Description
Methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a pyrrole ring, and a benzenecarboxylate ester
Scientific Research Applications
Methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of 2-chlorobenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 2-chlorobenzoate. This intermediate is then reacted with 4-(1H-pyrrol-1-yl)benzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Mechanism of Action
The mechanism of action of methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-bromobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
- Methyl 2-[(2-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
- Methyl 2-[(2-iodobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
Uniqueness
Methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 2-(2-chlorobenzoyl)oxy-4-pyrrol-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c1-24-18(22)15-9-8-13(21-10-4-5-11-21)12-17(15)25-19(23)14-6-2-3-7-16(14)20/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMBCNAILMASJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C=CC=C2)OC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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